1-Fluoro-3-nitrobenzene

Catalog No.
S515765
CAS No.
402-67-5
M.F
C6H4FNO2
M. Wt
141.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-3-nitrobenzene

CAS Number

402-67-5

Product Name

1-Fluoro-3-nitrobenzene

IUPAC Name

1-fluoro-3-nitrobenzene

Molecular Formula

C6H4FNO2

Molecular Weight

141.1 g/mol

InChI

InChI=1S/C6H4FNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H

InChI Key

WMASLRCNNKMRFP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

1-Fluoro-3-nitrobenzene

Canonical SMILES

C1=CC(=CC(=C1)F)[N+](=O)[O-]

Description

The exact mass of the compound 1-Fluoro-3-nitrobenzene is 141.0226 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60651. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Internal Standard in Fluorination Reactions: A study published in the journal "Tetrahedron Letters" describes the use of 1-Fluoro-3-nitrobenzene as an internal standard for a reaction involving the regiospecific silver-mediated fluorination of aryl silanes [1]. An internal standard is a compound added to a sample before analysis that allows for quantification of the target compound. In this case, 1-F-3-NB was likely chosen due to its similar chemical properties to the target fluorinated product, allowing for accurate comparison and measurement (Sigma-Aldrich: ).

1-Fluoro-3-nitrobenzene is an aromatic compound characterized by the presence of both a fluorine atom and a nitro group attached to a benzene ring. Its molecular formula is C6H4FNO2C_6H_4FNO_2, and it has a molecular weight of approximately 141.1 g/mol. The compound is also known by several synonyms, including m-fluoronitrobenzene and m-nitrofluorobenzene. It is classified under the CAS number 402-67-5 and is notable for its unique positioning of substituents on the benzene ring, which influences its chemical behavior and reactivity .

1-Fluoro-3-nitrobenzene is a toxic compound. Studies have shown that it is toxic if swallowed or absorbed through the skin []. It can also cause skin and eye irritation.

  • Acute Toxicity:
    • Oral LD50 (rat): > 2000 mg/kg [] (LD50 refers to the dose at which 50% of a test population dies)
    • Dermal LD50 (rabbit): > 2000 mg/kg []
, primarily through nucleophilic aromatic substitution due to the electron-withdrawing nature of the nitro group. This compound has been studied for its reaction kinetics with nucleophiles such as sulfite ions and isopropoxide ions. The rate constants for these reactions have been measured, revealing insights into the transition states involved .

Key Reactions:

  • Nucleophilic Substitution: The presence of the nitro group enhances reactivity towards nucleophiles.
  • Electrophilic Aromatic Substitution: The fluorine atom can also participate in electrophilic substitutions, although it is less reactive compared to other halogens due to its electronegativity.

Several synthetic routes have been developed for the preparation of 1-fluoro-3-nitrobenzene:

  • From Nitrobenzoic Acid: A common method involves starting from 4-fluoro-2-nitrobenzoic acid, utilizing copper(I) acetate and silver sulfate as catalysts in dimethyl sulfoxide under elevated temperatures .
  • Electrophilic Fluorination: Another approach includes electrophilic fluorination of nitrobenzene derivatives.
  • Nucleophilic Substitution Reactions: These can also be employed to introduce fluorine into aromatic systems containing nitro groups.

Each method varies in yield and reaction conditions, highlighting the versatility in synthesizing this compound.

1-Fluoro-3-nitrobenzene finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Material Science: The compound can be used to develop advanced materials due to its unique electronic properties.
  • Research Tool: It is often utilized in studies investigating nucleophilic aromatic substitution mechanisms.

Interaction studies involving 1-fluoro-3-nitrobenzene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate the mechanisms behind nucleophilic aromatic substitution, particularly how substituent effects influence reaction rates and pathways. The findings from these studies contribute valuable information to both academic research and industrial applications .

1-Fluoro-3-nitrobenzene shares structural similarities with other fluorinated nitrobenzenes, but its unique arrangement of functional groups sets it apart. Here are some similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Fluoro-4-nitrotolueneFluorine at position 2, nitro at position 4Different substitution pattern affects reactivity
4-FluoronitrobenzeneFluorine at position 4More reactive due to para positioning
1-Fluoro-2-nitrobenzeneFluorine at position 1, nitro at position 2Different electronic effects compared to meta position

The unique meta positioning of the fluorine and nitro groups in 1-fluoro-3-nitrobenzene leads to distinct chemical properties and reactivity patterns compared to its ortho and para counterparts.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Exact Mass

141.0226

Boiling Point

199.0 °C

LogP

1.9 (LogP)

Appearance

Solid powder

Melting Point

41.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.73%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.73%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (13.64%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (86.36%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (97.73%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

402-67-5

Wikipedia

1-Fluoro-3-nitrobenzene

Dates

Modify: 2023-08-15

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